molecular formula C17H19NO2 B12594733 Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate CAS No. 651053-59-7

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate

Cat. No.: B12594733
CAS No.: 651053-59-7
M. Wt: 269.34 g/mol
InChI Key: WCZMULBALOVXDJ-UHFFFAOYSA-N
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Description

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group, a cyclopentyl ring, and a pyridine carboxylate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate typically involves the esterification of 4-cyclopentylpyridine-1(4H)-carboxylic acid with phenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-cyclohexylpyridine-1(4H)-carboxylate
  • Phenyl 4-cyclopropylpyridine-1(4H)-carboxylate
  • Phenyl 4-cyclobutylpyridine-1(4H)-carboxylate

Uniqueness

Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate is unique due to its specific cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

651053-59-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C17H19NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-15H,4-7H2

InChI Key

WCZMULBALOVXDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C=CN(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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